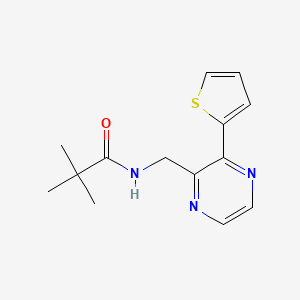

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

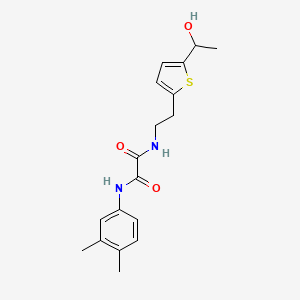

The synthesis of similar compounds has been observed in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using density functional theory (DFT) calculations . Several reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis

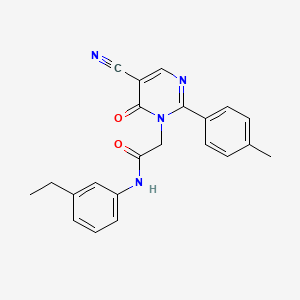

The chemical reactions of similar compounds have been studied. For example, pyrazinamide, an important first-line drug used in shortening TB therapy, was synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using DFT calculations . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .Wissenschaftliche Forschungsanwendungen

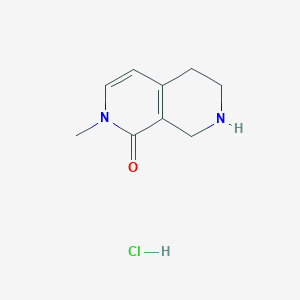

Antimycobacterial Applications

Research into N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide and similar compounds has demonstrated notable antimycobacterial activity. A study by Gezginci et al. (1998) investigated pyridines and pyrazines substituted with various isosteres for their effects against Mycobacterium tuberculosis. These compounds, including derivatives of pivalamide, showed varying degrees of potency, suggesting their potential utility in treating tuberculosis. The research aimed to improve cellular permeability and anticipated the biotransformation of these isosteres to active species upon entering the mycobacterial cell, highlighting the strategic chemical modifications for enhancing antimicrobial efficacy against Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Structural and Luminescence Characteristics

On the structural front, compounds related to this compound, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, have been analyzed for their molecular conformation. Atalay et al. (2016) detailed the non-planar nature of the molecule, stabilized by intramolecular hydrogen bonding, and further elucidated by crystal studies, providing insights into the structural dynamics that could influence the biological activity and potential applications of such compounds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Antitubercular Mechanism Insights

Further, the research on pyrazinamide, a closely related antitubercular drug, provides valuable insights into the mechanism of action of such compounds. Zhang et al. (2003) demonstrated that pyrazinoic acid, the active form of pyrazinamide, disrupts membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis. This disruption aligns with the preferential activity of pyrazinamide against non-replicating bacilli, underpinning the therapeutic rationale for using pyrazinamide and potentially structurally related compounds in tuberculosis treatment (Zhang, Wade, Scorpio, Zhang, & Sun, 2003).

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKKWNNLIBRMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2431074.png)

![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2431087.png)

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2431094.png)